

Defactinib pharmacokinetics absorption distribution metabolism excretion

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Compound Focus: Defactinib

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Defactinib Pharmacokinetic Parameters

The table below summarizes the key ADME characteristics of **defactinib**, synthesized from recent clinical studies and drug monographs [1] [2] [3].

Parameter	Value & Description
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| **Absorption** | - **Time to C_{max} (T_{max})**: ~4 hours (fed condition) [1].

- **Food Effect**: High-fat meal increases AUC by 2.7-fold and C_{max} by 1.9-fold [1]. | | **Distribution** | - **Volume of Distribution (V_d)**: 1560 L (steady-state) [1].
- **Protein Binding**: 90% bound to human plasma proteins [1]. | | **Metabolism** | - **Primary Enzymes**: CYP3A4 and CYP2C9 [1].
- **Key Metabolites**: N-desmethyl sulfonamide (M2, inactive) and N-desmethyl amide (M4, equipotent to parent drug). M2 AUC is 92% of **defactinib** exposure [1]. | | **Excretion** | - **Feces**: 87% of dose (52% as unchanged drug) [1].
- **Urine**: 7.6% of dose (0.8% as unchanged drug) [1]. | | **Half-life & Clearance** | - **Half-life (T_{1/2})**: ~9 hours (estimated elimination half-life) [1].
- **Clearance (CL)**: Apparent oral clearance is 69 L/h [1]. |

Experimental Protocols from Key Studies

For researchers designing related studies, here are the methodologies from pivotal **defactinib** clinical trials.

Phase 1 FRAME Trial (Avutometinib Combination)

This first-in-human trial established the recommended Phase 2 dose and schedule for **defactinib** in combination with avutometinib [3].

- **Dosing Schedule:** The recommended phase 2 dose (RP2D) for a 28-day cycle is **defactinib 200 mg twice daily** (7 days a week) alongside avutometinib 3.2 mg once daily (twice weekly). Both drugs are administered orally on a "3 weeks on, 1 week off" basis [3].
- **PK/PD Sampling:** Blood samples for pharmacokinetics were collected in Cycle 1 for 48 hours on days when patients received avutometinib. Key parameters like AUC and C_{max} were calculated [3].
- **Efficacy Assessment:** Tumor response was assessed according to the **Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1** [3].

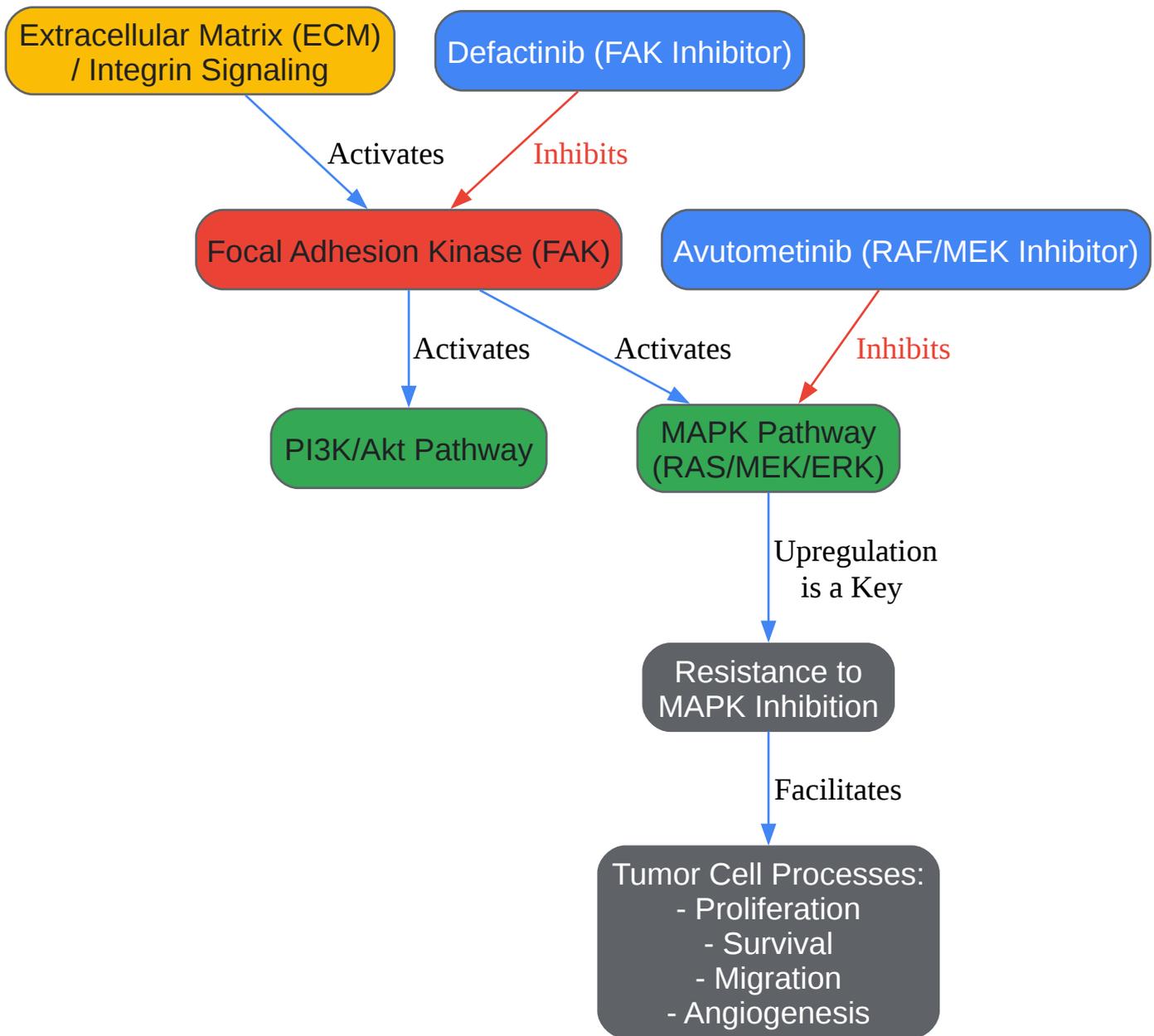
First-in-Asian Phase 1 Study (Monotherapy)

This study evaluated the safety and pharmacokinetics of **defactinib** as a monotherapy in Japanese patients [2].

- **Study Design:** Open-label, dose-escalation study using a standard "3 + 3" design. Doses tested were 200 mg, 400 mg, and 600 mg, administered orally twice daily in 21-day cycles [2].
- **PK Blood Sampling:** On Days 1 and 15 of Cycle 1, blood was collected pre-dose and at multiple time points post-dose (15 min to 24 hours) [2].
- **Bioanalytical Method:** Plasma concentrations were measured using a validated method. **Phoenix WinNonlin (v6.3)** was used for non-compartmental analysis to estimate PK parameters (C_{max}, T_{max}, AUC, T_{1/2}) [2].

Mechanism of Action and Signaling Pathway

Defactinib's therapeutic action stems from its ability to inhibit Focal Adhesion Kinase (FAK), overcoming a key resistance mechanism to MAPK pathway inhibitors. The following diagram illustrates this mechanism in the context of its combination therapy with avutometinib.



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Defactinib inhibits FAK to block resistance and tumor survival pathways. [1] [3]

Key Insights for Researchers

- **Combination is Key:** **Defactinib** is approved and clinically developed specifically in combination with the RAF/MEK inhibitor avutometinib. Its primary role is to overcome FAK-mediated resistance that emerges with MAPK pathway inhibition [1] [3].

- **Dosing and Food:** The significant positive food effect means that **defactinib** should be administered with food in clinical and preclinical settings to ensure consistent and adequate exposure [1].
- **Metabolite Consideration:** The major circulating metabolite M2 is inactive, but the M4 metabolite is equipotent. This should be considered in bioanalytical method development and overall pharmacodynamic assessment [1].

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References

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3. Defactinib with avutemetinib in patients with solid tumors [[nature.com](https://www.nature.com)]

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